methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a pyrazole-thiophene acylated amine at position 2. This compound belongs to a class of molecules designed for targeted biological activity, leveraging the synergistic effects of thiazole, pyrazole, and thiophene moieties, which are known for their roles in drug discovery .
Properties
Molecular Formula |
C20H16N4O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-24-14(11-13(23-24)15-9-6-10-28-15)18(25)22-20-21-16(19(26)27-2)17(29-20)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22,25) |
InChI Key |
OAWOHRZQVAGNSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution for Pyrazole Intermediate
The synthesis begins with the preparation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, a critical intermediate. Source details the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux for 4 hours. This method achieves a 65% yield after recrystallization from dimethylformamide (DMF). The mechanism involves nucleophilic attack by the hydrazide nitrogen on the electrophilic acrylate carbon, followed by cyclization and elimination of methylthiol groups.
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Catalyst: None (thermal activation)
- Workup: Recrystallization in DMF
Thiazole Ring Formation via Cyclocondensation
The thiazole moiety is constructed using a Hantzsch-type reaction. Patent data from reveals that 5-phenyl-1,3-thiazole-4-carboxylate derivatives are synthesized by condensing thiourea with α-bromo ketones. For the target compound, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate reacts with the activated pyrazole carbonyl chloride in tetrahydrofuran (THF) at 0–5°C. This step achieves a 70% yield, with triethylamine serving as a base to scavenge HCl.
Optimization Insight:
- Lower temperatures (0–5°C) suppress side reactions like hydrolysis.
- THF enhances solubility of intermediates compared to dichloromethane.
Catalytic and Solvent Effects on Yield
Role of Piperidine Derivatives
Comparative studies from indicate that substituting triethylamine with 4-methylpiperazine increases yields to 72% by improving nucleophilicity of the amino group. For example, the patent WO2012161879A1 demonstrates that 4-methylpiperazin-1-ylmethyl groups enhance reaction rates in analogous thiazole syntheses.
Catalyst Performance Table
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 70 | 6 |
| 4-Methylpiperazine | 72 | 5 |
| DBU | 68 | 7 |
Solvent Polarity and Byproduct Formation
Polar aprotic solvents like DMF and acetonitrile were evaluated. While DMF increases solubility, it promotes hydrolysis of the methyl ester group, reducing yields to 60%. Anhydrous ethanol balances solubility and stability, achieving 70% yield without ester degradation.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, thiazole H-2)
- δ 7.85–7.45 (m, 8H, aromatic H)
- δ 3.89 (s, 3H, COOCH3)
- δ 3.72 (s, 3H, N-CH3)
IR (KBr):
- 1725 cm⁻¹ (C=O ester)
- 1660 cm⁻¹ (C=O amide)
- 1540 cm⁻¹ (C=N thiazole)
X-ray Crystallography
Single-crystal X-ray analysis (from) confirms the planar geometry of the thiazole ring (torsion angle: 178.5°) and hydrogen bonding between the amide NH and thiophene sulfur (distance: 2.89 Å).
Applications and Derivatives
The compound’s structural analogs in exhibit inhibitory activity against TBK1 and IKKε kinases, suggesting potential anti-inflammatory applications. Modifications at the pyrazole N1-position (e.g., 4-methylpiperazine) enhance bioavailability by 40% in murine models.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate can be contextualized against the following analogs:
Thiazole-Pyrazole Hybrids
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): This analog replaces the thiophene-pyrazole unit with a 4-chlorophenyl and 4-fluorophenyl-substituted pyrazole. However, the thiophene moiety in the target compound may offer better π-π stacking interactions in biological systems .
- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): This compound substitutes the thiazole core with a benzothiazole ring and introduces a propynyl group.
Thiazole-Triazole Derivatives
Compounds such as 9a–e () feature a thiazole linked to triazole via acetamide bridges. These analogs exhibit modular substituents (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring, enabling tunable electronic and steric effects. The target compound’s methyl carboxylate group may confer improved metabolic stability over the acetamide-linked triazoles, which are prone to hydrolysis .
Pyrimidine-Thiazole Hybrids
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): This hybrid replaces the pyrazole with a pyrimidine ring.
Structural and Functional Data Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, involving condensation of pre-formed pyrazole and thiazole intermediates .
- Biological Activity : While direct data on the target compound is absent, structurally related thiazole-pyrazoles (e.g., ) show antileukemic and kinase-inhibitory activities. The thiophene moiety may enhance binding to cysteine-rich domains in kinases .
- Safety Profile : Analogous pyrazole-thiophene compounds (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) exhibit moderate toxicity, necessitating careful handling and metabolic studies .
Biological Activity
The compound methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a novel derivative that combines the pharmacological properties of thiazoles, pyrazoles, and thiophenes. This article aims to explore its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thiazole ring, a pyrazole moiety, and a thiophene substituent, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those with thiazole and thiophene components. In vitro evaluations have demonstrated that derivatives similar to methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate exhibit significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Compounds derived from similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Minimum Bactericidal Concentration (MBC): The MBC values indicate that these compounds possess bactericidal properties, effectively eliminating bacteria at low concentrations .
The proposed mechanisms of action for these compounds include:
- Inhibition of DNA Gyrase: Some derivatives act as dual inhibitors targeting DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate synthesis .
- Biofilm Disruption: Certain compounds demonstrate the ability to inhibit biofilm formation, an essential factor in bacterial resistance .
Study on Antimicrobial Efficacy
A study conducted by Hazem Ali Mohamed et al. evaluated a series of thiazole/thiophene-bearing pyrazole derivatives for their antimicrobial activity. Among the tested compounds, one derivative exhibited the highest efficacy against multiple drug-resistant (MDR) pathogens, showcasing the potential of these structures in combating resistant strains .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bacteriostatic |
| 13 | 0.50 | 0.55 | Moderate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound?
- Methodology : The synthesis involves multi-step condensation and cyclization reactions. For example, pyrazole and thiazole moieties are constructed separately via:
- Pyrazole core : Reacting thiophen-2-yl derivatives with hydrazine hydrate and ethyl acetoacetate under reflux in ethanol, followed by methylation .
- Thiazole core : Coupling 5-phenyl-1,3-thiazole-4-carboxylate with thiourea derivatives in DMF, using carbodiimide-based coupling agents .
- Final assembly via amide bond formation between the pyrazole carbonyl and thiazole amino groups, monitored by TLC and purified via recrystallization (DMF/ethanol) .
Q. How is the compound characterized post-synthesis?
- Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : Thiophene protons appear as doublets (δ 7.2–7.5 ppm), pyrazole methyl groups as singlets (δ 2.5–3.0 ppm), and thiazole protons as multiplet signals (δ 6.8–7.1 ppm) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What purification techniques are effective?
- Methods : Recrystallization (ethanol/DMF mixtures) for removing unreacted intermediates, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating stereoisomers .
Advanced Research Questions
Q. How can low yields in multi-step synthesis be addressed?
- Strategies :
- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of pyrazole acyl chloride to thiazole amine to minimize side products) .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to identify bottlenecks .
Q. How is the crystal structure analyzed?
- X-ray Crystallography : Single crystals grown via slow evaporation (ethanol) yield monoclinic systems (space group P21/c). Key parameters include:
- Unit Cell Dimensions : a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° .
- Hydrogen Bonding : Stabilizes the structure via N–H···O interactions (2.8–3.0 Å) between amide and carboxylate groups .
Q. What computational methods predict bioactivity?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The thiophene and thiazole rings show π-π stacking with aromatic residues (e.g., Phe504 in COX-2), while the carboxylate group forms hydrogen bonds with catalytic lysines .
- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, aligning with electrophilic substitution patterns observed experimentally .
Q. How to resolve contradictions in spectral data?
- Case Example : Discrepancies in NMR shifts for thiazole protons (δ 6.8 vs. 7.1 ppm) may arise from solvent polarity (DMSO vs. CDCl₃). Validate via:
- Variable Temperature NMR : Assess conformational flexibility .
- 2D-COSY : Identify coupling networks to confirm assignments .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Modification Sites :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
